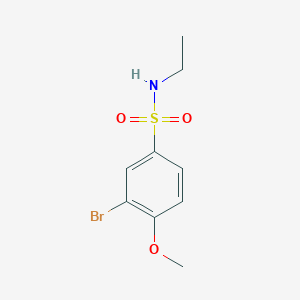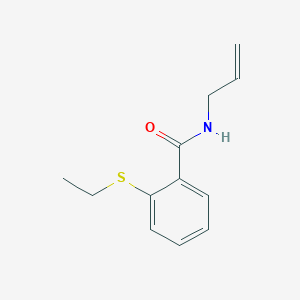
1-(4-chlorobenzoyl)-4-(5-chloro-2-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzoyl)-4-(5-chloro-2-methylphenyl)piperazine, also known as TFMPP (trifluoromethylphenylpiperazine), is a synthetic compound that is used in scientific research. TFMPP belongs to the class of piperazine derivatives and has been found to have psychoactive effects.
作用機序
The mechanism of action of 1-(4-chlorobenzoyl)-4-(5-chloro-2-methylphenyl)piperazine involves its interaction with the 5-HT1A receptor. This compound acts as a partial agonist at this receptor, which means that it binds to the receptor and activates it to a lesser extent than a full agonist. This leads to a moderate increase in the levels of serotonin in the brain, which is responsible for its psychoactive effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include changes in mood, anxiety, and appetite. This compound has been found to produce a sense of euphoria and relaxation, as well as increased sociability and talkativeness. It has also been found to reduce anxiety and increase appetite. However, the effects of this compound are relatively mild compared to other psychoactive drugs.
実験室実験の利点と制限
One advantage of using 1-(4-chlorobenzoyl)-4-(5-chloro-2-methylphenyl)piperazine in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound is that its psychoactive effects are relatively mild compared to other psychoactive drugs. This makes it less useful for studying the effects of more potent drugs.
将来の方向性
There are several future directions for research on 1-(4-chlorobenzoyl)-4-(5-chloro-2-methylphenyl)piperazine. One direction is to study its effects on other serotonin receptors, as well as other neurotransmitter systems. Another direction is to study its effects on different animal models of psychiatric disorders, such as depression and anxiety. Finally, future research could focus on developing new derivatives of this compound with improved potency and selectivity for specific receptors.
合成法
The synthesis of 1-(4-chlorobenzoyl)-4-(5-chloro-2-methylphenyl)piperazine involves the reaction between 4-chlorobenzoyl chloride and 5-chloro-2-methylphenylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained as a white crystalline solid and can be purified by recrystallization.
科学的研究の応用
1-(4-chlorobenzoyl)-4-(5-chloro-2-methylphenyl)piperazine has been used in scientific research to study its psychoactive effects. It is often used as a model compound for studying the mechanism of action of other psychoactive drugs. This compound has been found to act as a partial agonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and appetite.
特性
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c1-13-2-5-16(20)12-17(13)21-8-10-22(11-9-21)18(23)14-3-6-15(19)7-4-14/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBRBBFYHHGKGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5719533.png)

![3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5719556.png)


![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5719574.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-(2-pyridinylmethyl)ethanediamide](/img/structure/B5719577.png)


![N-[3-(methylthio)phenyl]-4-nitrobenzamide](/img/structure/B5719604.png)
![N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5719625.png)